molecular formula C22H35NOSi B12566251 2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- CAS No. 198214-13-0

2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)-

Cat. No.: B12566251
CAS No.: 198214-13-0
M. Wt: 357.6 g/mol
InChI Key: KWQWOVAIAXULPH-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- is a complex organic compound belonging to the class of γ-lactam compounds. These compounds are known for their diverse applications in organic synthesis, drug development, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one derivatives typically involves transition metal catalysis and cascade cyclization reactions. For instance, the copper-catalyzed synthesis of 1,5-dihydro-2H-pyrrol-2-one involves the reaction of aldehydes and amines . Other methods include the palladium-catalyzed reaction of propargylamine, halide, and TFben, as well as the nickel-catalyzed reaction of acetamide with isocyanide .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one derivatives undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium and nickel .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2H-Pyrrol-2-one derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use in drug development, particularly in the synthesis of γ-lactam antibiotics.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biochemical pathways. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Pyrrol-2-one, 4-hexyl-1,5-dihydro-5-phenyl-1-propyl-3-(trimethylsilyl)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

198214-13-0

Molecular Formula

C22H35NOSi

Molecular Weight

357.6 g/mol

IUPAC Name

3-hexyl-2-phenyl-1-propyl-4-trimethylsilyl-2H-pyrrol-5-one

InChI

InChI=1S/C22H35NOSi/c1-6-8-9-13-16-19-20(18-14-11-10-12-15-18)23(17-7-2)22(24)21(19)25(3,4)5/h10-12,14-15,20H,6-9,13,16-17H2,1-5H3

InChI Key

KWQWOVAIAXULPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=O)N(C1C2=CC=CC=C2)CCC)[Si](C)(C)C

Origin of Product

United States

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